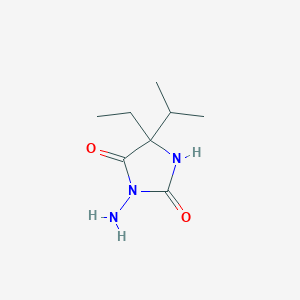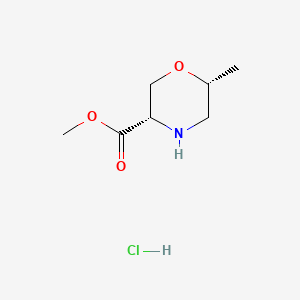
methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique stereochemistry, which plays a crucial role in its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride typically involves the hydrogenation of chiral amino acid methyl esters. One common method is the heterogeneous catalytic hydrogenation using a Cu/ZnO/Al2O3 catalyst. This process retains the configuration of the chiral center and is performed under specific conditions such as 5 MPa of H2 pressure and 80°C for 10 hours .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. The catalysts used in these processes are designed to ensure high yield and purity of the product. The reaction conditions are optimized to maintain the stereochemistry and achieve efficient conversion rates.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. In the case of its use in antiviral drugs, the compound interacts with viral enzymes, inhibiting their activity and preventing viral replication. The stereochemistry of the compound is crucial for its efficacy, as it determines the binding affinity and specificity to the target enzymes .
Comparison with Similar Compounds
Methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride can be compared with other similar compounds such as:
Methyl (3S,6R)-6-methylpiperidine-3-carboxylate: This compound has a similar structure but differs in the ring system, which affects its chemical properties and applications.
(3S,6R)-3-Methyl-6-isopropenyl-9-decen-1-yl acetate: This compound has different functional groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the morpholine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H14ClNO3 |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-5-3-8-6(4-11-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1 |
InChI Key |
OUELYIZKDVOWCU-IBTYICNHSA-N |
Isomeric SMILES |
C[C@@H]1CN[C@@H](CO1)C(=O)OC.Cl |
Canonical SMILES |
CC1CNC(CO1)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one](/img/structure/B13891081.png)
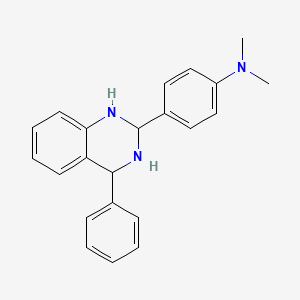
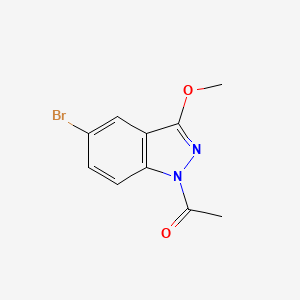
![3-[(5-Nitropyrazin-2-yl)amino]butane-1,2,4-triol](/img/structure/B13891109.png)
![Methyl 7-(2-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13891117.png)
![3-[(3-Methylphenyl)methyl]pyrrolidine;hydrochloride](/img/structure/B13891125.png)
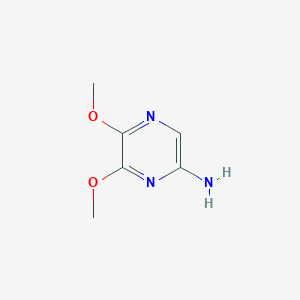
![N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamidedihydrochloride](/img/structure/B13891132.png)
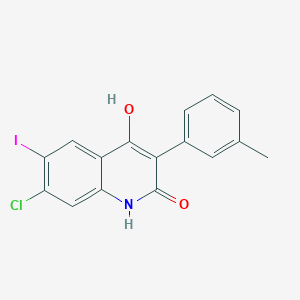

![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine](/img/structure/B13891145.png)
![tert-butyl N-[3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate](/img/structure/B13891151.png)
![2-[(3-Nitrophenyl)methyl]-6-phenylpyridazin-3-one](/img/structure/B13891157.png)
